5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[4-(diethylamino)phenyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-4-17(5-2)11-8-6-10(7-9-11)12-14-15-13(18)16(12)3/h6-9H,4-5H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUIIWYUQLNIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392783 | |
| Record name | 5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669748-04-3 | |
| Record name | 5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with hydrazine hydrate and substituted amidines or thiosemicarbazides.
- The 4-(diethylamino)phenyl moiety is introduced via substituted phenyl hydrazines or by coupling reactions after ring formation.
Functionalization at the 4- and 5-Positions
- The 4-methyl group can be introduced by using methyl-substituted starting materials or by alkylation reactions post-cyclization.
- The 5-[4-(diethylamino)phenyl] substituent is typically introduced by condensation or nucleophilic substitution reactions involving 4-(diethylamino)phenyl derivatives.
- In some protocols, the 5-position substitution is achieved by reacting the triazole-3-thiol intermediate with 4-(diethylamino)benzaldehyde or related compounds under acidic conditions, often in the presence of glacial acetic acid and solvents like dimethylformamide (DMF) or ethanol, followed by reflux for several hours.
Purification and Characterization
- The crude product is usually purified by recrystallization from ethanol or other suitable solvents.
- Characterization is performed by melting point determination, IR spectroscopy (noting characteristic thiol and triazole bands), and NMR spectroscopy (1H and 13C) to confirm the presence of the thiol group, methyl substituent, and aromatic diethylamino group.
Representative Synthetic Scheme (Summary)
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrazine hydrate + substituted thiosemicarbazide in EtOH/xylene, reflux 3 days | 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione | ~85 | Formation of triazole-3-thiol core |
| 2 | Condensation with 4-(diethylamino)benzaldehyde, glacial acetic acid, reflux in DMF or EtOH | This compound | 68-78 | Introduction of 5-substituent |
| 3 | Recrystallization from ethanol | Pure final compound | - | Purification |
Research Findings and Optimization Notes
- Reaction times vary from several hours to days depending on solvent and temperature.
- The presence of acid catalysts like glacial acetic acid improves condensation efficiency.
- Solvent choice (DMF, ethanol, or mixtures) affects solubility and yield.
- The thiol group is stable under the reaction conditions and can be confirmed by IR absorption near 1260-1270 cm⁻¹ (C=S stretch) and NMR signals.
- Yields reported in literature range from 68% to 85%, indicating good synthetic efficiency.
Summary Table of Spectroscopic Data for Characterization
| Parameter | Observed Value (Typical) | Assignment |
|---|---|---|
| Melting Point | 212-233 °C | Purity and identity confirmation |
| IR (cm⁻¹) | 3380-3400 (NH), 1260-1270 (C=S), 1650 (C=N) | Thiol and triazole functional groups |
| 1H NMR (DMSO-d6) | 12.4-13.7 ppm (SH/NH), 5.2-5.9 ppm (NH2), aromatic protons | Thiol proton, amino groups, aromatic ring |
| 13C NMR (DMSO-d6) | 150-180 ppm (C=S, C=N) | Carbon atoms in triazole and thiol |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol exhibits notable antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacterial and fungal pathogens. This compound may serve as a lead structure for developing new antimicrobial agents, particularly against resistant strains due to its unique thiol group which enhances its reactivity and interaction with biological targets.
Anticancer Potential
Triazole compounds have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. Further research is required to elucidate its efficacy and mechanism of action in cancer treatment.
Agricultural Applications
Fungicides
The triazole class of compounds is widely recognized for its effectiveness as fungicides in agriculture. Given the structural similarities of this compound to known fungicides, it is hypothesized that this compound could be developed into a new agricultural fungicide. Its ability to inhibit fungal growth could provide a novel approach to managing crop diseases while potentially reducing the reliance on traditional chemical fungicides.
Material Science
Corrosion Inhibitors
Research has shown that thiol-containing compounds can act as effective corrosion inhibitors for metals. The presence of the thiol group in this compound suggests potential applications in protecting metal surfaces from corrosion in various environments. This application could be particularly relevant in industries such as construction and manufacturing where metal durability is critical.
Analytical Chemistry
Chemical Sensors
The unique chemical properties of this compound make it a candidate for use in chemical sensors. Its ability to form complexes with metal ions could be exploited in the development of sensors for detecting heavy metals or other pollutants in environmental samples. This application aligns with ongoing efforts to monitor environmental health and safety.
Summary Table of Applications
| Application Area | Potential Uses | Research Status |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents, anticancer treatments | Preliminary studies |
| Agricultural Science | Fungicides | Hypothetical application |
| Material Science | Corrosion inhibitors | Emerging research |
| Analytical Chemistry | Chemical sensors | Development stage |
Mechanism of Action
The mechanism of action of 5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The diethylamino group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiol group can form covalent bonds with metal ions or cysteine residues in proteins, leading to changes in protein function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Substituent Effects on Applications: Electron-Donating Groups (e.g., diethylamino, dimethylamino): Improve corrosion inhibition and fluorescence via enhanced electron density . Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl): Favor redox-sensitive applications (e.g., photocatalysis) . Bulky/Hydrophobic Groups (e.g., adamantyl, tert-butyl): Increase lipophilicity for antimicrobial or antioxidant uses .
Biological Activity: Hybrids with benzimidazole (e.g., 5t, 5u in ) show superior anticandidal activity (MIC: 2–8 μg/mL) compared to simpler triazole-thiols, likely due to synergistic effects .
Corrosion Inhibition Efficiency: The target compound’s diethylamino group enhances adsorption on metal surfaces via lone-pair electrons, achieving 85–90% efficiency . TRD (5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol) outperforms HYD (hydrazide derivative) due to stronger thiol-metal interactions .
Synthetic Routes: The target compound is synthesized via condensation of diethylaminobenzaldehyde with ethyl isothiocyanate . Analogues like CP 55 () use benzaldehyde derivatives and acetic acid reflux, yielding Schiff base-linked triazoles .
Safety Profiles :
- Most triazole-thiols are classified as irritants (Xi). Halogenated derivatives (e.g., 5t, 5x in ) may pose higher toxicity risks due to chlorine/fluorine content .
Biological Activity
5-[4-(Diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol, with the CAS number 669748-04-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential applications in therapeutic settings.
The compound's molecular formula is C₁₃H₁₈N₄S, and it has a molecular weight of 262.374 g/mol. Key physical properties include:
- Density : 1.18 g/cm³
- Boiling Point : 366.2ºC at 760 mmHg
- Flash Point : 175.3ºC
These properties indicate a stable compound that can be utilized in various biological applications.
Anticancer Activity
Research has highlighted the anticancer potential of triazole derivatives, particularly those incorporating sulfur functionalities. The compound has been tested against various cancer cell lines:
| Cell Line | Type of Cancer | IC50 (µM) | Reference |
|---|---|---|---|
| IGR39 | Melanoma | 12.5 | |
| MDA-MB-231 | Breast Cancer | 15.0 | |
| Panc-1 | Pancreatic Carcinoma | 10.0 |
In vitro studies have shown that derivatives of 1,2,4-triazole exhibit selective cytotoxicity towards cancer cells, with the most active compounds demonstrating significant inhibition of cell proliferation and migration.
The mechanism through which this compound exerts its effects is linked to its ability to interact with biological receptors. The triazole moiety serves as a pharmacophore, facilitating interactions through hydrogen bonding and dipole interactions. This structural feature enhances solubility and bioavailability, making it a promising candidate for drug development.
Antimicrobial and Other Biological Activities
Beyond anticancer properties, this compound has demonstrated various other biological activities:
- Antimicrobial Activity : Studies indicate that triazole derivatives possess broad-spectrum antimicrobial properties against bacteria and fungi.
- Anti-inflammatory Effects : Some derivatives have shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), suggesting anti-inflammatory applications.
- Antioxidant Properties : The presence of thiol groups contributes to antioxidant activity, which may protect cells from oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives:
- A study reported that hybrid compounds containing the triazole moiety exhibited potent microtubule affinity-regulating kinase (MARK) inhibition in various cancer cell lines such as MCF-7 and HepG2 .
- Another research focused on the synthesis of new derivatives that were screened for their anti-inflammatory activity by assessing their ability to inhibit COX enzymes .
Q & A
Q. What methodologies are recommended for synthesizing metal complexes or salts of this compound?
- Methodological Answer :
- React the thiol with metal sulfates (e.g., CuSO4) in aqueous ethanol to form chelates.
- For organic salts, use piperidine or morpholine in equimolar ratios under reflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
